molecular formula C8H4N2O5 B1218111 5-Nitro-3-carboxybenzisoxazole CAS No. 28691-51-2

5-Nitro-3-carboxybenzisoxazole

Cat. No.: B1218111
CAS No.: 28691-51-2
M. Wt: 208.13 g/mol
InChI Key: QUPFSFMHDFHTFT-UHFFFAOYSA-N
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Description

5-Nitro-3-carboxybenzisoxazole: is an organic compound with the molecular formula C8H4N2O5 It is a derivative of benzisoxazole, characterized by the presence of a nitro group at the 5-position and a carboxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-3-carboxybenzisoxazole typically involves the nitration of 3-carboxybenzisoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-3-carboxybenzisoxazole undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is carried out under hydrogenation conditions at room temperature and atmospheric pressure.

      Product: 5-amino-3-carboxybenzisoxazole.

  • Decarboxylation:

      Reagents: Heat or catalytic decarboxylation using specific enzymes or catalysts.

      Conditions: The reaction is typically carried out at elevated temperatures.

      Product: 5-nitrobenzisoxazole.

  • Substitution:

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: The reaction is carried out in the presence of a suitable solvent and base.

      Product: Substituted derivatives of this compound.

Scientific Research Applications

5-Nitro-3-carboxybenzisoxazole has several applications in scientific research, including:

  • Chemistry:

    • Used as a precursor in the synthesis of other benzisoxazole derivatives.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Used in the study of protein-ligand interactions.
  • Medicine:

    • Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
  • Industry:

    • Utilized in the development of specialty chemicals and materials.
    • Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-3-carboxybenzisoxazole involves its interaction with specific molecular targets. For example, in the decarboxylation reaction catalyzed by antibody 21D8, the compound binds to the active site of the antibody, where it undergoes a transition state stabilization. The binding pocket of the antibody contains both polar and charged residues, which facilitate the decarboxylation process by partially desolvating the charged carboxylate group .

Comparison with Similar Compounds

  • 3-Carboxybenzisoxazole:

    • Lacks the nitro group at the 5-position.
    • Undergoes similar decarboxylation reactions but with different reactivity.
  • 5-Nitrobenzisoxazole:

    • Lacks the carboxyl group at the 3-position.
    • Exhibits different chemical properties and reactivity.

Uniqueness: 5-Nitro-3-carboxybenzisoxazole is unique due to the presence of both nitro and carboxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-nitro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFSFMHDFHTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182850
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28691-51-2
Record name 5-Nitro-1,2-benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28691-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-carboxybenzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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